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Compound of Interest

Compound Name: 1-CHLOROOCTANE-D17
CAS No.: 1219803-93-6
Cat. No.: B1144049
. J

In the landscape of modern chemical and pharmaceutical research, precision is paramount.
The strategic substitution of hydrogen (*H) with its heavier, stable isotope, deuterium (2H or D),
is a powerful technique that offers profound advantages in analytical quantification and the
study of metabolic pathways. The carbon-deuterium (C-D) bond, being stronger than the
carbon-hydrogen (C-H) bond, exhibits a significant kinetic isotope effect (KIE), a phenomenon
where the rate of a chemical reaction is altered due to isotopic substitution.[1][2] This effect is
particularly consequential in drug metabolism, where the cleavage of a C-H bond is often a
rate-determining step.[1][3] By replacing hydrogen at a metabolic "soft spot" with deuterium,
researchers can slow down the metabolic process, thereby enhancing a drug's
pharmacokinetic profile.[4][5]

Beyond metabolic studies, perdeuterated molecules like 1-chlorooctane-d17 serve as
exceptional internal standards for quantitative analysis by mass spectrometry (MS) and nuclear
magnetic resonance (NMR) spectroscopy.[6][7] As an internal standard, a deuterated analog
behaves nearly identically to its non-deuterated (protio) counterpart during sample extraction,
derivatization, and chromatographic separation. However, its increased mass allows it to be
clearly distinguished by a mass spectrometer, enabling highly accurate and precise
quantification of the target analyte by correcting for sample loss or ionization variability. This
guide provides a comprehensive technical overview of 1-chlorooctane-d17, tailored for
researchers, scientists, and drug development professionals who require a reliable, high-purity
standard for their analytical and metabolic investigations.
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Core Specifications: 1-Chlorooctane-d17

A clear understanding of a compound's physical and chemical properties is the foundation of its
effective application. The specifications for 1-chlorooctane-d17 are summarized below, with
data for its protio analog, 1-chlorooctane, provided for direct comparison. This comparative
data is crucial for designing analytical methods, particularly for chromatographic separation
where the deuterated and non-deuterated forms should have nearly identical retention times.

1-Chlorooctane (for

Property 1-Chlorooctane-d17 .
comparison)

CAS Number 1219803-93-6[6] 111-85-3[7]

Molecular Formula CsD17CI[6] CsH17CI[7]

Molecular Weight 165.78 g/mol [6] 148.67 g/mol [1][7]
Colorless to light yellow o

Appearance o Colorless liquid[8]
liquid[6]

Typical Purity >99.5% >99%

_ Not specified (expected to be
Density ) ) ) 0.875 g/mL at 25 °CJ[9]
slightly higher than protio form)

N ) Not specified (expected to be
Boiling Point o ) 183 °C[1]
similar to protio form)

) Not specified (expected to be
Refractive Index o ] n20/D 1.430[9]
similar to protio form)

Synthetic Pathway Considerations

The synthesis of highly deuterated compounds requires a strategic approach to ensure
complete and specific incorporation of deuterium. While multiple routes are possible, a
common and effective method involves starting with a perdeuterated precursor. For 1-
chlorooctane-d17, a logical pathway begins with perdeuterated n-octanol (octanol-d18), which
is then subjected to chlorination.
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An alternative approach, particularly for introducing deuterium to a non-deuterated starting
material, is dehalogenative deuteration.[6][10][11] This involves using a suitable di-halogenated
octane and reacting it with a deuterium source, such as deuterium oxide (D20), in the presence
of a reducing agent like zinc.[6][10]

Below is a conceptual workflow for the synthesis of 1-chlorooctane-d17 from a perdeuterated
precursor, a method favored for achieving high isotopic enrichment.

Synthesis Workflow
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Chlorination Reaction

- Substitution of -OD with -Cl
- Inert, anhydrous conditions

Aqueous Workup
& Neutralization

Purification
(Distillation or Chromatography)

Final Product:
1-Chlorooctane-d17

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 3/12 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.joc.9b02026
https://www.researchgate.net/publication/336161199_Dehalogenative_Deuteration_of_Unactivated_Alkyl_Halides_Using_D2O_as_the_Deuterium_Source
https://pubs.rsc.org/en/content/articlehtml/2025/sc/d5sc00026b
https://pubs.acs.org/doi/abs/10.1021/acs.joc.9b02026
https://www.researchgate.net/publication/336161199_Dehalogenative_Deuteration_of_Unactivated_Alkyl_Halides_Using_D2O_as_the_Deuterium_Source
https://www.benchchem.com/product/b1144049?utm_src=pdf-body
https://www.benchchem.com/product/b1144049?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Proposed synthesis workflow for 1-chlorooctane-d17.

The choice of a chlorinating agent such as thionyl chloride (SOCI2) or anhydrous hydrogen
chloride is critical for efficiently converting the alcohol to the alkyl chloride while minimizing side
reactions. The reaction is typically performed under anhydrous conditions to prevent hydrolysis
of the chlorinating agent and ensure high conversion. Subsequent purification by distillation is
effective for removing residual starting material and reaction byproducts, yielding the high-
purity final product.

Analytical Validation: A Self-Validating Protocol for
Purity and Identity

As a Senior Application Scientist, my primary focus is on ensuring that every analytical method
is robust, reproducible, and self-validating. For a deuterated standard like 1-chlorooctane-d17,
the analytical goals are twofold: first, to confirm the chemical purity (i.e., the absence of other
organic compounds), and second, to verify the isotopic purity (i.e., the degree of deuterium
incorporation). Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for
this purpose, as it combines the high-resolution separation of GC with the definitive
identification and isotopic analysis capabilities of MS.[8][12]

Experimental Protocol: GC-MS Purity and Isotopic
Enrichment Analysis

This protocol is designed to provide a clear and unambiguous assessment of 1-chlorooctane-
di7.

1. Sample and Standard Preparation:

¢ Solvent Selection: Use high-purity hexane or dichloromethane. These solvents are volatile
and provide excellent solubility for alkyl halides.

e Sample Preparation: Accurately prepare a 100 pug/mL solution of the 1-chlorooctane-d17
sample in the chosen solvent.[12] This concentration is typically well within the linear
dynamic range of most modern mass spectrometers.
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Rationale: Precise concentration is key for reproducibility. Using a mid-range concentration
avoids detector saturation while ensuring a strong signal-to-noise ratio.

. GC-MS Instrumentation and Conditions:
GC System: Agilent 7890B or equivalent.
MS System: Agilent 5977B MSD or equivalent single quadrupole or TOF mass spectrometer.
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 um), is ideal.

o Causality: A non-polar stationary phase separates compounds primarily by their boiling
points. Since 1-chlorooctane-d17 and any potential protio-analog or isomeric impurities
have very similar boiling points, this choice ensures they elute closely, allowing for precise
comparison.

Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

o

Initial temperature: 60°C, hold for 2 minutes.
o Ramp: 10°C/min to 280°C.
o Hold: 5 minutes at 280°C.[12]

o Causality: The initial hold ensures sharp peaks for volatile compounds. The ramp rate is
optimized to provide good separation between 1-chlorooctane and other potential
impurities without excessive run times.

MS Conditions:
o lon Source: Electron lonization (El) at 70 eV.

o Source Temperature: 230°C.
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o Quadrupole Temperature: 150°C.
o Scan Range: m/z 35-250.

o Causality: Standard 70 eV EI provides reproducible fragmentation patterns that are
comparable to established libraries (e.g., NIST).[13] Scanning from m/z 35 allows for the
detection of chlorine isotopes and small fragments, while the upper limit comfortably
covers the molecular ion of the deuterated compound.

3. Data Analysis and Interpretation:
e Chemical Purity Assessment:
o Integrate the total ion chromatogram (TIC).

o Calculate the area percent of the main peak corresponding to 1-chlorooctane-d17. Purity
should be >99.5%.

o Identify any impurity peaks by comparing their mass spectra against the NIST library.
« |dentity Confirmation:
o Extract the mass spectrum of the main peak.

o Confirm the presence of the molecular ion (M*). For CsD173°Cl, the expected m/z is 165.
For CsD173’Cl, it is 167. The characteristic ~3:1 isotopic pattern for chlorine should be
observed.

o Compare the fragmentation pattern to that of standard 1-chlorooctane (m/z 148/150) from
the NIST library.[13] The fragments for the deuterated compound will be shifted to higher
m/z values, confirming the structure.

e |sotopic Purity (Enrichment) Assessment:

o Use high-resolution MS if available, or carefully analyze the molecular ion cluster with a
quadrupole MS.[7][14]
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o Examine the ion cluster around m/z 165. The signal intensity at m/z 165 (fully deuterated)

should be maximal.

o Signals at lower masses (e.g., m/z 164, 163) would indicate the presence of molecules
with incomplete deuteration (d16, d15, etc.).

o The isotopic purity is calculated by comparing the peak area of the fully deuterated
molecular ion to the sum of the areas of all related molecular ions (d17, d16, d15, etc.).

[15]
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GC-MS Analytical Workflow
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Caption: Self-validating GC-MS workflow for 1-chlorooctane-d17.
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Conclusion: An Indispensable Tool for Modern
Research

1-Chlorooctane-d17 is more than just a deuterated molecule; it is a high-precision tool that
enables researchers to achieve greater accuracy in quantification and to probe the intricate
mechanisms of drug metabolism. Its utility as an internal standard is rooted in its chemical
similarity and mass difference to its protio analog, allowing for the correction of analytical
variability. Its application in metabolic studies leverages the fundamental principles of the
kinetic isotope effect, providing a method to strategically enhance the properties of
pharmaceutical compounds.[2] The robust analytical protocol detailed here ensures that
scientists can have full confidence in the purity and identity of this standard, upholding the
principles of scientific integrity and enabling the generation of reliable, high-quality data in the
demanding fields of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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